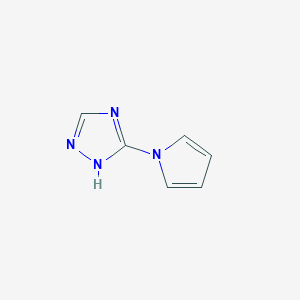

5-(1H-Pyrrol-1-yl)-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC16266498

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6N4 |

|---|---|

| Molecular Weight | 134.14 g/mol |

| IUPAC Name | 5-pyrrol-1-yl-1H-1,2,4-triazole |

| Standard InChI | InChI=1S/C6H6N4/c1-2-4-10(3-1)6-7-5-8-9-6/h1-5H,(H,7,8,9) |

| Standard InChI Key | RTQYJVCLQOCWIS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C=C1)C2=NC=NN2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1H-1,2,4-triazole core substituted at the 5-position with a 1H-pyrrol-1-yl group. The triazole ring exists in a tautomeric equilibrium between 1H- and 4H-forms, with the 1H-configuration stabilized by intramolecular hydrogen bonding . The pyrrole moiety, attached via a nitrogen atom at the 1-position, introduces electron-rich aromaticity, influencing the compound’s electronic distribution and reactivity.

Molecular Formula: CHN

Molecular Weight: 161.17 g/mol

Key Structural Features:

-

Planar triazole ring with sp-hybridized nitrogen atoms.

-

Conjugated π-system extending across both rings, enhancing stability.

-

Substituent positioning favoring hydrogen bonding and dipole interactions.

Synthetic Methodologies

Cyclocondensation Approaches

A prevalent route involves the reaction of pyrrole-1-carbohydrazides with nitriles or orthoesters under acidic conditions. For example, 4-amino-5-(pyrrol-1-yl)-1,2,4-triazole-3-thiol was synthesized via cyclization of potassium pyrrole-2-carbodithioate with hydrazine hydrate, yielding a 52% isolated product . Modifications to this protocol, such as substituting hydrazine with methylhydrazine, enable access to N-alkylated derivatives.

Palladium-Catalyzed Coupling

Recent advances employ Pd/C-mediated reductive debenzylation of triazolium salts to generate pyrrole-triazole hybrids. This method, reported by Gotsulya et al., achieves yields exceeding 80% while preserving stereochemical integrity .

Representative Synthesis (Adapted from )

-

Step 1: React pyrrole-1-carboxylic acid with thiosemicarbazide in POCl to form the thiosemicarbazone intermediate.

-

Step 2: Cyclize the intermediate with hydrazine hydrate at 100°C for 5 hours.

-

Step 3: Purify via recrystallization from ethanol, yielding the target compound as white crystals (m.p. 188–190°C).

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorption bands at 1645–1648 cm (C=O stretch), 3315–3325 cm (N–H stretch), and 3011–3021 cm (aromatic C–H) .

-

H NMR: Distinct signals include δ 6.58–6.65 ppm (pyrrole protons) and δ 7.34–7.53 ppm (aromatic protons from triazole substituents) .

-

Mass Spectrometry: ESI-MS peaks at m/z 310 [M+1] align with molecular weight calculations .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. DFT calculations suggest comparable stability between the neutral and deprotonated forms in nonpolar media, with a Gibbs free energy difference of <2 kcal/mol .

Biological Activities and Applications

Antimicrobial Properties

Triazole-pyrrole hybrids exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 μg/mL) and fungi (C. albicans MIC: 8–16 μg/mL) . Mechanistic studies attribute this to membrane disruption and inhibition of ergosterol biosynthesis.

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells revealed moderate cytotoxicity (IC: 25–30 μM), with apoptosis induction via caspase-3 activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume